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Compound of Interest

Compound Name: 3-[(2-Methoxyethyl)amino]phenol

CAS No.: 142082-56-2

Cat. No.: B12558061

Get Quote

Executive Summary & Identity
3-[(2-Methoxyethyl)amino]phenol is a secondary amine derivative of m-aminophenol,

functioning as a coupler in oxidative coloring systems. It reacts with primary intermediates (e.g.,

p-phenylenediamine) in the presence of an oxidizing agent to form stable indo dye molecules.

Its specific N-alkylation profile modifies the steric and electronic properties of the coupling

position, influencing the final color shade and stability.
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Parameter Detail

CAS Registry Number 142082-56-2

IUPAC Name 3-[(2-Methoxyethyl)amino]phenol

CAS Index Name Phenol, 3-[(2-methoxyethyl)amino]-

Molecular Formula

C

H

NO

Molecular Weight 167.21 g/mol

SMILES COCCNC1=CC(O)=CC=C1

Chemical Class Substituted Aminophenol / Secondary Amine

Physicochemical Profile
The introduction of the methoxyethyl group at the nitrogen atom increases the molecule's

lipophilicity compared to the parent m-aminophenol, while retaining water solubility due to the

phenolic hydroxyl and ether oxygen.

Property Value / Description Note

Physical State
Solid (Crystalline powder) or

Viscous Liquid

Depends on purity/polymorph;

typically low-melting solid.

Solubility

Soluble in Ethanol, DMSO,

Ethyl Acetate. Moderately

soluble in water.

Ether oxygen assists aqueous

compatibility.

pKa (Calculated) ~4.5 (Amine), ~9.8 (Phenol)
Amine basicity is reduced by

the phenyl ring.

Partition Coeff. (LogP) ~1.2 (Estimated)
More lipophilic than m-

aminophenol (LogP ~0.2).
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Synthesis & Manufacturing
The industrial synthesis of 3-[(2-Methoxyethyl)amino]phenol typically follows a mono-N-

alkylation pathway. The challenge lies in preventing over-alkylation (formation of the tertiary

amine) and O-alkylation (ether formation at the phenolic oxygen).

Core Synthetic Route: Selective N-Alkylation
Reaction Logic: The synthesis utilizes 3-aminophenol as the nucleophile and 2-methoxyethyl

bromide (or 2-chloroethyl methyl ether) as the electrophile. A weak base is employed to

scavenge the acid byproduct without deprotonating the phenol, which would lead to O-

alkylation side products.

Protocol:

Reagents: 3-Aminophenol (1.0 eq), 2-Methoxyethyl bromide (1.1 eq), Sodium Bicarbonate

(NaHCO

, 1.2 eq).

Solvent: Toluene/Water biphasic system or Ethanol.

Conditions: Reflux (80-90°C) for 6-12 hours.

Work-up:

Cool mixture; separate organic layer (if biphasic).

Wash with water to remove inorganic salts.

Purification: Recrystallization from Toluene/Hexane or vacuum distillation is critical to

remove unreacted m-aminophenol and the di-alkylated impurity.

Synthesis Workflow Diagram
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Caption: Selective N-alkylation pathway minimizing dialkylated byproducts.

Analytical Characterization
To ensure the material meets "Cosmetic Grade" standards (typically >99% purity with <100

ppm nitrosamine content), a rigorous analytical workflow is required.

Key Quality Attributes (CQA)
Identity: Confirmed via NMR and MS.

Purity: HPLC assay >98.5%.

Impurity Control:

m-Aminophenol: <0.5% (Sensitizer).

Nitrosamines: <50 ppb (Critical safety requirement for secondary amines).

Recommended HPLC Method
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).

Mobile Phase A: 0.1% Formic Acid in Water (Buffer).

Mobile Phase B: Acetonitrile.
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Gradient: 5% B to 95% B over 20 mins.

Detection: UV at 280 nm (Phenol absorption) and 240 nm.

Analytical Logic Diagram
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Caption: Quality control workflow ensuring structural identity and impurity limits.

Toxicology & Safety Assessment
As a secondary amine used in oxidative dyes, the safety profile focuses on sensitization and

the potential formation of nitrosamines.

Toxicological Endpoints[1]
Skin Sensitization: Like most aminophenols, this compound is a potential skin sensitizer.

Formulation requires appropriate warning labels.

Mutagenicity: Ames test (Salmonella typhimurium) is mandatory. Secondary amines must be

screened to ensure they do not metabolize into mutagenic N-nitroso compounds.
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Nitrosation Risk: In the presence of nitrosating agents (e.g., nitrites in packaging or water),

secondary amines can form carcinogenic nitrosamines.

Mitigation: Formulations must be free of nitrosating agents and often include antioxidants

(e.g., Sodium Erythorbate).

Handling Protocols
PPE: Nitrile gloves, safety goggles, and lab coat.

Storage: Store under inert gas (Argon/Nitrogen) to prevent oxidation (darkening of the

powder).

Disposal: Incineration as hazardous chemical waste.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 7 Tech Support

https://www.benchchem.com/product/b12558061?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12558061?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

